[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile
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Overview
Description
[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile is a chemical compound with a unique structure that includes an acetylamino group, a cyclohexadienyl ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride as the acetylating agent in an aqueous solution, with the reaction proceeding efficiently at elevated temperatures (50°C to 70°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, where nucleophiles replace the acetyl group.
Common Reagents and Conditions
Oxidizing Agents: Iodobenzene diacetate
Reducing Agents: Sodium borohydride
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydroxyl compounds, and substituted derivatives with different functional groups replacing the acetyl group.
Scientific Research Applications
[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of [1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-Acetylaminoanilino)carbothioylamino]-2,2,2-trichloroethyl-3-methylbenzamide: This compound shares the acetylamino group but has a different overall structure and functional groups .
Inthomycins: These compounds contain oxazole rings and exhibit similar biological activities, such as antimicrobial properties .
Uniqueness
[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-[1-(cyanomethyl)-4-oxocyclohexa-2,5-dien-1-yl]acetamide |
InChI |
InChI=1S/C10H10N2O2/c1-8(13)12-10(6-7-11)4-2-9(14)3-5-10/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
UCXIRPOSTCNIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(C=CC(=O)C=C1)CC#N |
Origin of Product |
United States |
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